4-Isopropylphenylacetonitrile
Overview
Description
4-Isopropylphenylacetonitrile is an organic compound that belongs to the family of nitriles. It has a linear formula of C6H4CH(CH3)2CH2CN .
Molecular Structure Analysis
The molecular formula of this compound is C11H13N . It has a molecular weight of 159.23 . The IUPAC Standard InChI is InChI=1S/C11H13N/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7H2,1-2H3 .Physical and Chemical Properties Analysis
This compound has a refractive index of n20/D 1.5125 (lit.) . It has a boiling point of 85-90 °C/0.2 atm (lit.) and a density of 0.960 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Cardiovascular and Respiratory Applications
4-Isopropylphenylacetonitrile, under different names and formulations, has been investigated in the context of cardiovascular and respiratory health. One study on a derivative (a-isopropyl-a-[(N-methyl-N-homoveratryl)-y-aminopropyl]-3,4-dimethoxyphenylacetonitrile hydrochloride) reported its effectiveness in treating supraventricular tachyarrhythmias, particularly in patients with chronic lung disease (Rabkin, Tomlinson, Corbett, & Cuddy, 1980).
2. Coronary Circulation
Another variant, iproveratril (ar-isopropyl-a-[ (Nmethyl-N-homoveratryl) y -aminopropyl] 3,4 dimethoxyphenylacetonitrile; IsoptinR), showed increased coronary flow in animal models and has been used in treating angina pectoris (Ross & Jorgensen, 1968).
3. Agricultural Applications
This compound and its metabolites have been studied in agricultural contexts. A method was developed for simultaneous determination of isoproturon (a herbicide) and its main metabolite, 4-isopropylaniline, in soil using high-performance liquid chromatography (Li Fang-shi, 2005).
4. Neurological Research
In neurological research, 4-isopropylantipyrine has been evaluated as a tracer for cerebral blood flow measurement in positron emission tomography (PET) studies (Stone-Elander et al., 1985).
5. Food Packaging Safety
Research on isopropylthioxanthone, including its 4-isomers, has been conducted in the context of food packaging safety. Liquid chromatography and tandem mass spectrometry have been used to analyze this compound in packaged food, ensuring consumer safety (Gallart-Ayala, Moyano, & Galceran, 2008).
6. Environmental Protection
Environmental applications include the biodegradation of agricultural herbicides like isoproturon, which are related to this compound, in sequencing batch reactors under different conditions [(Celis, Elefsiniotis, & Singhal, 2008)](https://consensus.app/papers/biodegradation-herbicides-sequencing-batch-reactors-celis/c0cabc94acc250db88e9c4e2e5728cab/?utm_source=chatgpt).
7. Chemical Analysis
Studies have also focused on the analysis of complex mixtures, where compounds like this compound are present. Techniques like cyclodextrin-modified micellar electrokinetic chromatography have been used for separating structural homologues of alkylphenols and isomers of 4-nonylphenol (He & Lee, 1996).
8. Sustainable Chemical Processes
The compound has relevance in sustainable chemical process development, especially in the purification of solvents like acetonitrile and isopropanol, which are essential in various industrial applications (Li et al., 2021).
9. Endocrine Disruption Studies
Research into endocrine-disrupting chemicals has included studies on 4-isopropylphenol, a related compound, focusing on its sonochemical degradation and the influence of different matrices on this process (Chiha et al., 2010).
10. Nitrilase-Mediated Pathways
In biotechnological research, the use of whole-cell arylacetonitrilase for the transformation of 4-hydroxyphenylacetonitrile to its corresponding acid has been explored, indicating the potential of nitrilase in industrial applications (Thakur et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPHZOPMCRSGSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195999 | |
Record name | 4-Isopropylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4395-87-3 | |
Record name | 4-Isopropylphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isopropylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(propan-2-yl)phenyl]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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